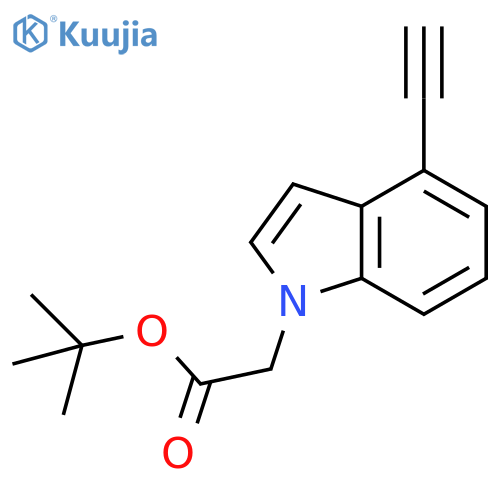

Cas no 2566440-10-4 (1H-Indole-1-acetic acid, 4-ethynyl-, 1,1-dimethylethyl ester)

1H-Indole-1-acetic acid, 4-ethynyl-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-1-acetic acid, 4-ethynyl-, 1,1-dimethylethyl ester

-

- MDL: MFCD32202536

- インチ: 1S/C16H17NO2/c1-5-12-7-6-8-14-13(12)9-10-17(14)11-15(18)19-16(2,3)4/h1,6-10H,11H2,2-4H3

- InChIKey: XSZNVMGGFWVVJB-UHFFFAOYSA-N

- ほほえんだ: N1(CC(OC(C)(C)C)=O)C2=C(C(C#C)=CC=C2)C=C1

1H-Indole-1-acetic acid, 4-ethynyl-, 1,1-dimethylethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 211105-2.500g |

tert-Butyl 2-(4-ethynyl-1H-indol-1-yl)acetate, 95% |

2566440-10-4 | 95% | 2.500g |

$1980.00 | 2023-09-09 |

1H-Indole-1-acetic acid, 4-ethynyl-, 1,1-dimethylethyl ester 関連文献

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

-

7. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164

-

Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

1H-Indole-1-acetic acid, 4-ethynyl-, 1,1-dimethylethyl esterに関する追加情報

Comprehensive Overview of 1H-Indole-1-acetic acid, 4-ethynyl-, 1,1-dimethylethyl ester (CAS No. 2566440-10-4)

The compound 1H-Indole-1-acetic acid, 4-ethynyl-, 1,1-dimethylethyl ester (CAS No. 2566440-10-4) is a specialized indole derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring an ethynyl group at the 4-position and a tert-butyl ester moiety, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its role in drug discovery and medicinal chemistry, particularly in targeting enzyme inhibition and receptor modulation.

In recent years, the demand for indole-based compounds has surged, driven by their applications in cancer therapy, neurodegenerative disease research, and antimicrobial agents. The 4-ethynyl substitution in this molecule enhances its reactivity, enabling efficient click chemistry applications—a hot topic in modern bioconjugation and probe design. This aligns with the growing trend of precision medicine, where tailored molecular tools are essential for diagnostics and therapeutics.

The tert-butyl ester group in CAS No. 2566440-10-4 offers improved stability and solubility, addressing common challenges in compound formulation. This feature is particularly relevant for high-throughput screening (HTS) workflows, a key focus area for pharmaceutical companies optimizing lead compounds. Additionally, the compound’s potential as a building block for heterocyclic synthesis has attracted attention in organic chemistry forums and patent literature.

From an SEO perspective, queries like "indole derivatives in drug development" or "ethynyl-substituted indole uses" reflect user interest in this niche. The compound’s CAS No. 2566440-10-4 is often searched alongside terms such as "structure-activity relationship" and "small molecule libraries," highlighting its relevance in academic research and industrial R&D. Its compatibility with green chemistry principles—another trending topic—further boosts its appeal.

In summary, 1H-Indole-1-acetic acid, 4-ethynyl-, 1,1-dimethylethyl ester represents a versatile tool for scientists exploring bioactive scaffolds. Its dual functionality—combining click chemistry readiness with ester-protected carboxyl groups—positions it at the forefront of innovations in molecular design and therapeutic agent development.

2566440-10-4 (1H-Indole-1-acetic acid, 4-ethynyl-, 1,1-dimethylethyl ester) 関連製品

- 1207046-66-9(2-(4-{4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl}piperazine-1-carbonyl)pyrazine)

- 15029-37-5(2-cyano-N-cyclopropylacetamide)

- 1235625-28-1(2-(4-{(2-ethoxyphenyl)carbamoylamino}phenyl)-N-(2,2,2-trifluoroethyl)acetamide)

- 350988-61-3(3-Propoxybenzohydrazide)

- 1807022-00-9(2-Amino-3-chloro-4-(trifluoromethoxy)mandelic acid)

- 1114596-39-2(1-(Cyclopropylcarbonyl)piperidin-3-amine)

- 7085-85-0(Ethyl 2-cyanoacrylate)

- 331005-96-0(methyl 4-(dimethylamino)-2-oxobut-3-enoate)

- 1696720-09-8(2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol)

- 1806382-89-7(3-Bromo-1-(4-ethoxy-2-methoxyphenyl)propan-1-one)